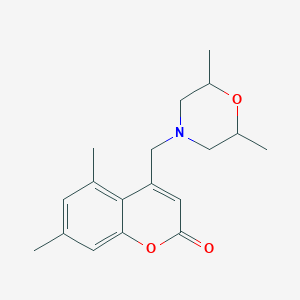

![molecular formula C15H8BrN3OS3 B2854011 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681168-07-0](/img/structure/B2854011.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

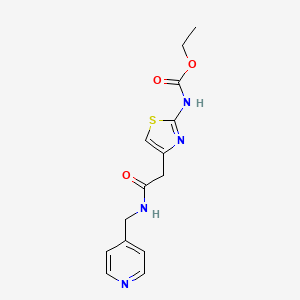

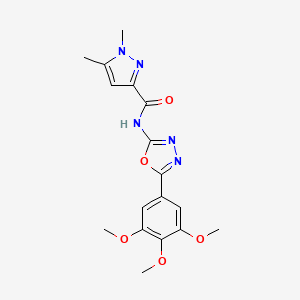

“N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide” is a complex organic compound that contains several functional groups, including a carboxamide, a benzothiazole, a thiazole, and a bromothiophene . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom on the bromothiophene could potentially be replaced in a substitution reaction . The carboxamide could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxamide could increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Reactions

This compound can be utilized in palladium-catalyzed reactions, particularly in the hydrolysis of imines. The presence of the bromothiophenyl group may enhance the reactivity of the compound under palladium catalysis, leading to the formation of products with potential pharmaceutical applications .

Suzuki Cross-Coupling Reactions

The bromothiophenyl moiety in the compound is a good candidate for Suzuki cross-coupling reactions. This process can create a variety of imine derivatives with a wide range of functional groups, which are valuable in the synthesis of biologically active molecules .

Pharmaceutical Applications

Due to the structural features of the compound, it could be explored for its pharmaceutical potential. Imines, such as those derived from this compound, are known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties .

Computational Chemistry Studies

The compound can be a subject of density functional theory (DFT) studies to explore its reactivity and potential reacting sites. Such computational analyses can provide insights into the electronic structure and help predict its behavior in various chemical reactions .

Synthesis of Fluorophores

The compound’s structure suggests that it could be a precursor in the synthesis of fluorophores. The bromothiophenyl group can participate in oxidative cyclization reactions, leading to the formation of tricyclic derivatives that are valuable intermediates for fluorescent compounds .

Development of Coordination Chemistry

The compound can contribute to the development of coordination chemistry due to its potential to form complexes with metal ions. This can lead to the creation of new materials with unique properties for industrial applications .

Polymer Stabilizers and Corrosion Inhibitors

Imines derived from this compound could be used as key components in the formulation of polymer stabilizers and corrosion inhibitors. Their ability to interact with various substrates makes them suitable for these applications .

Catalysts and Organic Reaction Intermediates

Lastly, the compound can serve as a catalyst or an intermediate in various organic reactions. Its structural complexity allows for a diverse range of chemical transformations, making it a valuable tool in synthetic chemistry .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3OS3/c16-13-4-3-11(23-13)10-6-21-15(18-10)19-14(20)8-1-2-9-12(5-8)22-7-17-9/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEGZJVCCZVHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)